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Compound of Interest

3,4-dimethyl-1H-pyrazole-5-
Compound Name:
carbonitrile

Cat. No.: B13462080

Physicochemical Profiling for Medicinal Chemistry
Executive Summary

Dimethyl pyrazole carbonitriles (CeH7Ns3) represent a critical class of heterocyclic building
blocks. The introduction of the electron-withdrawing nitrile group at the C4 position of the 3,5-
dimethylpyrazole core significantly alters the electronic landscape of the ring, enhancing NH
acidity and modifying lipophilicity compared to the parent 3,5-dimethylpyrazole. This guide
focuses on the three primary isomers encountered in synthesis: the symmetric 3,5-dimethyl-
1H-pyrazole-4-carbonitrile and the regioisomeric 1,3-dimethyl-1H-pyrazole-4-carbonitrile and
1,5-dimethyl-1H-pyrazole-4-carbonitrile.

Structural Landscape & Isomerism

The reactivity and properties of these compounds are governed by the position of the methyl
groups relative to the pyrazole nitrogens.

2.1 Tautomerism in 3,5-Dimethyl-1H-pyrazole-4-carbonitrile

Unlike N-alkylated derivatives, the 1H-parent compound exhibits annular tautomerism. Due to
the symmetry of the 3,5-dimethyl substitution, the tautomers are degenerate (identical) in
solution, assuming rapid equilibrium.
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e Implication: In solution NMR, C3 and C5 methyls appear equivalent. In the solid state,
hydrogen bonding networks may freeze a specific tautomer, affecting melting point and

solubility.

2.2 Regioisomerism in N-Methylated Derivatives

When the ring nitrogen is substituted (e.g., N-methylation), the symmetry is broken, creating

distinct regioisomers with unique physical properties.

e 1,3-Isomer (1,3-dimethyl-1H-pyrazole-4-carbonitrile): The N-methyl group is distal to the C3-

methyl. Less sterically hindered.

e 1.5-Isomer (1,5-dimethyl-1H-pyrazole-4-carbonitrile): The N-methyl group is adjacent to the

C5-methyl. Significant steric repulsion exists between the N-Me and C5-Me groups, often

leading to lower melting points and distinct NMR shifts.

Physicochemical Data Profile

The following table synthesizes experimental and predicted data for the core isomers.

3,5-Dimethyl-1H-

1,3-Dimethyl-1H-

1,5-Dimethyl-1H-

Property pyrazole-4- pyrazole-4- pyrazole-4-
carbonitrile carbonitrile carbonitrile
32183-13-4 (Nitro 108161-13-3 (Generic
CAS Number 108161-12-2 .
analog ref) isomer)
Molecular Weight 121.14 g/mol 135.17 g/mol 135.17 g/mol
) ] 182-184 °C 116-119 °C (N-Acyl < 100 °C (Est. lower
Melting Point )
(Precursor Ref*) Ref) due to sterics)
pKa (NH) ~10.5-11.0 (Acidic) N/A (No acidic proton)  N/A

LogP (Oct/Wat)

1.2 (Predicted)

1.45 (Predicted)

1.38 (Predicted)

H-Bond Donors

1

0

0

H-Bond Acceptors

2 (N2, CN)

2 (N2, CN)

2 (N2, CN)

IR (CN Stretch)

2220-2230 cm~1

2215-2225 cm~1

2215-2225 cm~1
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*Note: Pure 3,5-dimethyl-1H-pyrazole melts at 107°C. The 4-cyano group significantly raises
MP due to dipolar intermolecular interactions.

Spectroscopic Identification Strategy

Distinguishing between the 1,3- and 1,5-isomers is a common analytical challenge. Standard
IH NMR can be ambiguous; NOE (Nuclear Overhauser Effect) is the definitive method.

4.1 NMR Logic for Isomer Assignment

e 1,3-Isomer: The N-Methyl group (N1) is spatially close to the proton at C5 (if C5 is
unsubstituted) or far from the C3-Methyl.

o Key Signal:NOE observed between N-Me and H-5 (or lack of NOE between N-Me and C3-
Me).

e 1,5-Isomer: The N-Methyl group is spatially adjacent to the C5-Methyl.

o Key Signal:Strong NOE observed between N-Me and C5-Me.

NOE Analysis

Reaction Outcome Major Product L EHEITTES NOE: N-Me « H5
—//(Iﬂla/ll}l/* (N-Me distal to C-Me) (No Steric Clash)
Methylhydrazine + . - i
Asymmetric Diketone Mixture of Regioisomers w»
1,5-Isomer NOE: N-Me « C5-Me
(N-Me adjacent to C-Me) (Strong Interaction)

Click to download full resolution via product page

Caption: Flowchart for spectroscopic differentiation of N-methyl pyrazole regioisomers using
NOE experiments.

Experimental Protocols
5.1 Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile
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This protocol utilizes the dehydration of the corresponding oxime, a robust method that avoids
toxic cyanide salts.

o Formylation: React 3,5-dimethylpyrazole with POCIs/DMF (Vilsmeier-Haack) to generate 3,5-
dimethyl-1H-pyrazole-4-carbaldehyde.

o Checkpoint: Aldehyde MP ~112°C.

e Oxime Formation: Reflux the aldehyde with hydroxylamine hydrochloride (NH20OH-HCI) and
sodium acetate in ethanol for 2 hours.

o Observation: Precipitate forms upon cooling.
o Dehydration (Nitrile Formation): Reflux the oxime in acetic anhydride (Acz0) for 4 hours.

o Work-up: Pour into ice water. Neutralize with NaHCOs. The nitrile precipitates as a
white/off-white solid.[1]

o Purification: Recrystallize from ethanol/water (8:2).

5.2 Separation of 1,3- and 1,5-Isomers

If synthesizing N-methyl derivatives directly from methylhydrazine:

e Reaction: Combine methylhydrazine and 2-(ethoxymethylene)-3-oxobutronitrile in ethanol.
o Crude Profile: Typically yields a 4:1 mixture favoring the 1,3-isomer (sterically favored).
 Purification:

o Flash Chromatography: Silica gel. Eluent: Hexane/Ethyl Acetate (gradient 10% to 40%
EtOAC).

o Elution Order: The 1,5-isomer (more sterically crowded, often less polar) typically elutes
before the 1,3-isomer.

References

© 2026 BenchChem. All rights reserved. 4/6 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8229124.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13462080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Thermo Fisher Scientific.3,5-Dimethylpyrazole, 99% Product Specifications. Retrieved from .

[2]

National Institute of Standards and Technology (NIST).3,5-Dimethylpyrazole Gas Phase Ilon
Energetics and Spectral Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from .

Organic Syntheses.Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine.
Org.[4][5] Synth. 1951, 31, 43. Retrieved from .

PubChem.Compound Summary: 3-Amino-4-cyanopyrazole (Physicochemical Properties).
National Library of Medicine. Retrieved from .

ChemicalBook.3,5-Dimethyl-1H-pyrazole-4-carbonitrile Product Data. Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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